molecular formula C8H10 B8717546 Bicyclo[2.2.2]octa-2,5-diene CAS No. 500-23-2

Bicyclo[2.2.2]octa-2,5-diene

Cat. No.: B8717546
CAS No.: 500-23-2
M. Wt: 106.16 g/mol
InChI Key: PPABCIZFQNHUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.2]octa-2,5-diene (BOD) is a versatile organic compound that serves as a fundamental scaffold in advanced scientific research. Its unique, rigid structure makes it a valuable building block in two primary, cutting-edge areas of study. Firstly, BOD is a crucial precursor for the synthesis of chiral diene ligands, which are pivotal in transition-metal catalysis . When substituted with chiral groups, such as phenyl or ferrocenyl moieties, the resulting ligands (e.g., Ph-bod or Fc,Ph-bod) form complexes with rhodium that drive highly enantioselective carbon-carbon bond-forming reactions . These transformations, including the asymmetric 1,4-addition of arylboronic acids to enones, are essential tools for producing optically active molecules in pharmaceutical and fine chemical synthesis . The chiral BOD skeleton often provides superior enantioselectivity compared to other ligand classes . Secondly, the BOD core is a promising molecular photoswitch for emerging energy storage technologies . It can capture and store solar energy upon isomerization, releasing it later as heat. This function as a Molecular Solar Thermal (MOST) energy storage system is an active area of research, with studies exploring how functional group modifications can optimize its storage capacity and release properties . This product is intended for research applications in synthetic organic chemistry and materials science. It is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

500-23-2

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[2.2.2]octa-2,5-diene

InChI

InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h1-3,5,7-8H,4,6H2

InChI Key

PPABCIZFQNHUIH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C=C2

Origin of Product

United States

Synthetic Methodologies for Bicyclo 2.2.2 Octa 2,5 Diene and Its Derivatives

Formation of the Bicyclic Core

The construction of the bicyclo[2.2.2]octane skeleton is a key challenge in the synthesis of bicyclo[2.2.2]octa-2,5-diene and its analogues. Several powerful strategies have been developed to efficiently assemble this bridged ring system.

Diels-Alder Reaction Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the synthesis of the bicyclo[2.2.2]octane framework. smolecule.com This powerful and convergent reaction typically involves the cycloaddition of a cyclohexadiene derivative (the diene) with a suitable dienophile.

A common approach is the reaction between 1,3-cyclohexadiene (B119728) and various dienophiles. For instance, the reaction with acrylic or methacrylic acids can be used to introduce a carboxylic acid functionality. Similarly, substituted 2H-pyran-2-ones can act as diene components, which, after cycloaddition and subsequent extrusion of carbon dioxide, yield bicyclo[2.2.2]octene derivatives. vulcanchem.com The reaction of 1,3-cyclohexadiene with dimethyl acetylenedicarboxylate (B1228247) can produce dimethyl this compound-2,3-dicarboxylate. acgpubs.org

Recent advancements have focused on dearomative Diels-Alder reactions. For example, visible-light energy-transfer catalysis has enabled the intermolecular dearomative [4+2] cycloaddition of naphthalenes with styrenes to furnish this compound scaffolds. nih.govrsc.orgrsc.org This method offers high yields and tolerates a wide range of functional groups. nih.govrsc.org

The versatility of the Diels-Alder reaction allows for the synthesis of a diverse range of substituted bicyclo[2.2.2]octadiene ligands. researchgate.net Furthermore, stereoselective intermolecular Diels-Alder cycloadditions provide access to the bicyclo[2.2.2]diazaoctane core, a key structural motif in several natural products. wm.edu

Bridged Robinson Annulation Approaches

The bridged Robinson annulation offers an alternative and effective strategy for constructing the bicyclo[2.2.2]octane core. This method involves the reaction of 1,5-diketones or 1,5-ketoaldehydes to form the bicyclic system. smolecule.comescholarship.org It allows for the introduction of various substituents, influencing the properties of the final product. smolecule.com

A notable application of this methodology is the one-pot synthesis of substituted bicyclo[2.2.2]oct-5-en-2-ones. ucla.edu This tandem process involves an intermolecular Michael addition followed by an intramolecular aldol (B89426) condensation. ucla.edusmolecule.com For example, reacting a ketone with a cyclic enone in the presence of a strong acid, such as triflic acid, can produce the desired bicyclic enone in good yields. ucla.edusmolecule.com This approach has been shown to be quite general, working under both microwave and conventional heating conditions, and even at room temperature, albeit with longer reaction times. ucla.edu

The bridged Robinson annulation has proven useful in the synthesis of various bicyclo[2.2.2]octa-2,5-dienes, demonstrating its utility in constructing this important molecular framework. escholarship.org

Intramolecular [4+2] Cycloaddition for Bicyclo[2.2.2]octa-2,5-dienes

Intramolecular [4+2] cycloaddition, or intramolecular Diels-Alder (IMDA) reaction, provides a powerful tool for the synthesis of bicyclo[2.2.2]octa-2,5-dienes, particularly for creating complex and sterically congested systems. nih.govnih.gov This strategy involves a molecule containing both a diene and a dienophile moiety, which then react internally to form the bicyclic structure.

One notable application is the synthesis of chiral bicyclo[2.2.2]octa-2,5-dienes from chiral allenecarboxanilides. researchgate.net This method allows for the creation of pseudoenantiomeric dienes that can serve as valuable ligands in asymmetric catalysis. researchgate.net Another example is the nature-inspired synthesis of the bicyclo[2.2.2]octane core of andibenin B, where an IMDA reaction efficiently establishes three new all-carbon quaternary stereogenic centers. nih.govnih.gov

The regioselectivity of IMDA reactions can be influenced by the substrate's structure. For instance, in the oxidation of 2-alkenylphenols, the resulting 6-acetoxy-6-alkenylcyclohexa-2,4-dien-1-ones can undergo IMDA reactions with bridged regioselectivity, especially when the dienophile is conjugated with an aromatic group. nih.gov This approach has been used to construct bridged seven- and eight-membered rings in addition to the bicyclo[2.2.2]octane skeleton. nih.gov The intramolecular approach is also key in the synthesis of various prenylated indole (B1671886) alkaloids containing the bicyclo[2.2.2]diazaoctane core. nih.govnih.gov

Multi-step Synthetic Routes for the this compound Skeleton

While direct cycloaddition reactions are powerful, multi-step synthetic sequences are often necessary to achieve specific substitution patterns or stereochemistries in the this compound skeleton. These routes often involve the initial formation of a bicyclo[2.2.2]octane or bicyclo[2.2.2]octene intermediate, which is then further functionalized.

One common strategy involves the synthesis of bicyclo[2.2.2]octane-1,4-diol, which can then be selectively functionalized. For example, monoacetylation can be achieved by treating the diol with an acetylating agent like acetic anhydride (B1165640) in the presence of a catalyst such as pyridine. To achieve selectivity, one hydroxyl group can be temporarily protected, followed by acetylation of the free hydroxyl and subsequent deprotection.

Another approach begins with the synthesis of bicyclo[2.2.2]octane-2,6-dione. smolecule.com This intermediate can be prepared through methods like the conjugate addition of Meldrum's acid to 2-cyclohexenone followed by cyclization. smolecule.com The resulting dione (B5365651) can then be used as a precursor for various derivatives.

Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of enantiomerically pure this compound derivatives is of significant interest due to their application as chiral ligands in asymmetric catalysis. Both enantioselective synthesis and chiral resolution of racemic mixtures are employed to access these valuable compounds.

Chiral Resolution of Diastereomeric Derivatives

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds. This technique involves the separation of a racemic mixture by converting the enantiomers into diastereomers through reaction with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography.

One documented approach for obtaining chiral bicyclo[2.2.2]octane derivatives involves the resolution of diastereomeric derivatives. For example, enantiomerically pure (1R,4R)-bicyclo[2.2.2]octa-2,5-dione has been obtained through the fractional recrystallization of its dihydrazone formed with (R)-5-(1-phenylethyl)semioxamazide. bu.edu Similarly, racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate has been resolved using O,O'-dibenzoyltartaric acid via diastereomeric salt formation. mdpi.com

Another strategy employs enzymatic resolution. A practical synthesis of chiral bicyclo[2.2.2]octane-2,5-dione, a precursor for chiral diene ligands, was achieved through a Diels-Alder reaction followed by the resolution of an enol acetate (B1210297) derivative using immobilized lipases. acs.org These methods, while sometimes requiring multiple steps and optimization, provide reliable access to enantiopure building blocks for the synthesis of chiral this compound derivatives.

Enantiomer Separation via Chiral HPLC

Historically, the synthesis of optically active 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes has relied on the separation of racemic mixtures. escholarship.org Chiral HPLC offers a direct route to isolate enantiomerically pure compounds, although it can be limited to small-scale preparations. escholarship.org For instance, the enantiomeric purity of a bicyclo[2.2.2]octadiene derivative synthesized via a [4+2] cycloaddition of (R)-α-phellandrene was determined to be 98.8 ± 0.2% ee using a chiral stationary phase column (Chiralpak AD-H), and an enantiomerically pure sample was obtained through preparative chiral HPLC. nih.gov

In a scalable synthesis of enantiomerically pure BOD ligands, chiral HPLC was used to determine the enantiomeric ratio of the products. acs.org For example, the enantiomeric excess of the key intermediate, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, was determined by chiral SFC (Supercritical Fluid Chromatography), a technique related to HPLC. researchgate.net The specific conditions for this analysis are detailed in the table below.

ParameterCondition
ColumnOB-H, 25cm x 0.46cm
Solvent10% IPA / CO2, wash-step after 20 min with 40% IPA
Flow Rate1.5 ml/min
Outlet Pressure100 bar
Oven Temperature40 °C
Injection Volume5µl Loop
Runtime~35 min (wash step adaptable)

Table 1: Chiral SFC Method for Enantiomeric Excess Determination. researchgate.net

Organocatalytic Approaches for Enantiomerically Pure Bicyclo[2.2.2]octadiene Ligands

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of bicyclo[2.2.2]octadiene (BOD) ligands, offering a more scalable and cost-effective alternative to traditional methods. acs.orgnih.gov A notable example is the one-pot Michael addition-aldol reaction between 2-cyclohexenone and phenylacetaldehyde, catalyzed by an organocatalyst. acs.orgnih.gov This reaction produces the crystalline bicyclic product, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one, which can be converted into the versatile starting material, phenylbicyclo[2.2.2]oct-5-en-2-one. acs.orgnih.gov This key intermediate allows for the synthesis of both symmetrical and unsymmetrical chiral dienes. acs.orgnih.gov

Another innovative organocatalytic approach involves the enantioselective dearomatization of phenols. A highly enantioselective tandem ortho-hydroxylative phenol (B47542) dearomatization-[4+2] reaction has been developed using a chiral oxaziridinium organocatalyst. nih.govnih.gov This method allows for the synthesis of decorated bicyclo[2.2.2]octenones from abundant phenolic compounds in a single step with high enantioselectivity. nih.gov The practicality of this method has been demonstrated on a gram-scale, utilizing an amine precatalyst that is accessible in a single synthetic step. nih.govnih.gov This approach was successfully applied to the synthesis of (+)-biscarvacrol with a 99:1 enantiomeric ratio and (–)-bis(2,6-xylenol) with a 94:6 enantiomeric ratio. nih.govnih.gov

Furthermore, chiral oxazaborolidinium catalysts have been instrumental in the enantioselective synthesis of BOD ligands. smolecule.com A unified strategy using a ketone intermediate that undergoes an asymmetric Diels-Alder cyclization constructs the bicyclic core with enantiomeric excesses ranging from 89–95% for both C1- and C2-symmetric dienes. smolecule.com

Enantioselective Routes from Chiral Pool Precursors

The use of readily available chiral starting materials, known as the chiral pool, provides an efficient pathway to enantiomerically pure bicyclo[2.2.2]octadiene (BOD) derivatives. A prominent example is the use of the inexpensive terpene (–)-carvone. nih.govacs.org

A novel approach has been developed to synthesize monosubstituted C1-symmetric chiral dienes, designated as Ar-MSBod, starting from (–)-carvone. nih.govacs.org This method involves a five-step synthesis to produce a chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative. nih.govacs.org This trifluoroborate is a stable and useful precursor that allows for the creation of large libraries of diversely substituted chiral dienes through cross-coupling reactions with widely available and inexpensive aryl halides. nih.govacs.org

Another strategy starting from carvone (B1668592) derivatives involves an intramolecular alkylation reaction. researchgate.netrsc.org Generation of the thermodynamic dienolate of 9-bromocarvone derivatives leads to the formation of chiral bicyclo[2.2.2]octenones containing a bridgehead methyl group. researchgate.netrsc.org Similarly, bromo enones, which can be obtained from carvone via a 1,3-alkylative enone transposition followed by a regiospecific bromoetherification reaction, undergo intramolecular alkylation to furnish bicyclo[2.2.2]oct-5-en-2-ones. researchgate.netrsc.org

The inexpensive terpene (R)-α-phellandrene also serves as a valuable chiral pool precursor. A simple two-step synthesis starting from (R)-α-phellandrene has been developed to produce a chiral diene that is highly effective as a ligand in rhodium-catalyzed asymmetric addition reactions. nih.gov The key step in this synthesis is the [4+2] cycloaddition of (R)-α-phellandrene with an acetylene (B1199291) derivative, which constructs the bicyclo[2.2.2]octadiene framework with high regio- and diastereoselectivity. nih.gov

Chemo-enzymatic Synthetic Strategies for Bicyclo[2.2.2]octadiene Ligands

Chemo-enzymatic approaches combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce enantiomerically pure bicyclo[2.2.2]octadiene (BOD) ligands. These strategies often involve the enzymatic resolution of racemic intermediates, providing a practical route to chiral building blocks. acs.orgnih.govthieme-connect.com

A practical synthetic route for preparing chiral bicyclo[2.2.2]octane-2,5-dione, a key precursor for useful chiral diene ligands, utilizes a Diels-Alder reaction followed by the resolution of an enol acetate derivative using immobilized lipases. acs.org This method has been shown to be scalable and allows for the electronic tuning of the resulting ligands, which can lead to increased efficiency in rhodium-catalyzed asymmetric conjugate additions. nih.govthieme-connect.com For example, electron-rich ligands synthesized via this chemo-enzymatic route have demonstrated high reactivity and enantioselectivity in conjugate additions without the need for an excess of arylboronic acid. thieme-connect.com

Another example involves the enzyme-catalyzed enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.2]octane derivatives. rsc.org Enzymes such as pig liver esterase and lipase (B570770) from Aspergillus niger can selectively hydrolyze one enantiomer of the diacetate, yielding optically active monoacetates and the unreacted diacetate. rsc.org The absolute configurations of the products can be determined by chemical correlation to known compounds. rsc.org

These chemo-enzymatic strategies have also been applied in the development of chiral diene ligands based on bicyclo[3.3.0]octadiene and dicyclopentadiene (B1670491) skeletons, where enzymatic resolution is a key step in the synthesis starting from commercially available materials. sorbonne-universite.fr

Ligand TypeKey IntermediateEnzymatic StepApplication
Bicyclo[2.2.2]octadieneEnol acetate derivative of bicyclo[2.2.2]octane-2,5-dioneResolution by immobilized lipasesRhodium-catalyzed asymmetric conjugate additions
Bicyclo[2.2.2]octaneRacemic 2,5-diacetoxybicyclo[2.2.2]octanesEnantioselective hydrolysis by pig liver esterase or lipaseProduction of optically active monoacetates

Table 2: Examples of Chemo-enzymatic Strategies for Bicyclo[2.2.2]octane Derivatives. acs.orgrsc.org

Functionalization Strategies and Advanced Ligand Preparation

The versatility of the this compound (BOD) scaffold allows for the introduction of various functional groups and the synthesis of ligands with different symmetries, which is crucial for their application in asymmetric catalysis.

Introduction of Specific Substituents (e.g., Phenylmethoxy Groups)

The introduction of specific substituents onto the bicyclo[2.2.2]octadiene framework is a key strategy for fine-tuning the electronic and steric properties of the resulting ligands. This functionalization can significantly impact the catalytic activity and enantioselectivity in asymmetric reactions.

While the direct introduction of phenylmethoxy groups is not explicitly detailed in the provided context, the synthesis of various substituted BOD ligands demonstrates the feasibility of incorporating a wide range of functional groups. For instance, a unified strategy for the synthesis of diverse BOD ligands has been developed, allowing for the preparation of dienes with benzyl (B1604629), phenyl, and substituted phenyl groups at the 2 and 5 positions. researchgate.net These ligands are synthesized from bicyclo[2.2.2]octane-2,5-dione as a key intermediate. researchgate.net

The general approach involves the conversion of the diketone to a di(alkenyl triflate), which then undergoes a palladium-catalyzed cross-coupling reaction with Grignard reagents (RMgBr) to introduce the desired substituents. acs.org This methodology could presumably be adapted to introduce phenylmethoxy-containing groups by using an appropriate Grignard reagent.

The ability to introduce a variety of substituents is crucial for creating libraries of ligands with diverse properties. For example, a chemo-enzymatic synthesis allows for the electronic tuning of ligands, where electron-rich (e.g., with methoxy-substituted aryl groups) and electron-deficient ligands can be prepared. thieme-connect.com

Synthesis of C2-Symmetric and C1-Symmetric Chiral this compound Ligands

The synthesis of both C2-symmetric and C1-symmetric chiral this compound (BOD) ligands has been a major focus in the development of new catalysts for asymmetric reactions. nih.govresearchgate.netacs.orgbu.edu

C2-Symmetric Ligands:

C2-symmetric BOD ligands, which possess a twofold rotational axis of symmetry, have shown excellent performance in various catalytic asymmetric reactions. acs.orgbu.edu A common synthetic route to these ligands starts from the enantiomerically pure (1R,4R)-bicyclo[2.2.2]octane-2,5-dione. bu.edu This diketone can be obtained through optical resolution of the racemic mixture, for example, by fractional recrystallization of its dihydrazone with (R)-5-(1-phenylethyl)semioxamazide. bu.edu The resolved diketone is then converted to the corresponding ditriflate, which undergoes a palladium-catalyzed cross-coupling reaction with Grignard reagents to yield the 2,5-disubstituted (1R,4R)-bicyclo[2.2.2]octadienes. bu.edu This method has been used to prepare C2-symmetric ligands with benzyl, phenyl, and substituted phenyl groups. acs.org These ligands have proven to be highly effective in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones, achieving high enantioselectivity (up to 99% ee). acs.org

C1-Symmetric Ligands:

C1-symmetric ligands, which lack any symmetry elements, offer a different steric and electronic environment around the metal center, which can be advantageous in certain asymmetric transformations. A novel approach for the preparation of monosubstituted C1-symmetric chiral dienes (Ar-MSBod) has been developed starting from the chiral pool precursor (–)-carvone. nih.govacs.org This strategy leads to a chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivative, which can be further functionalized via cross-coupling reactions with various aryl halides to generate a library of C1-symmetric dienes. nih.govacs.org

Organocatalytic methods also provide access to C1-symmetric ligands. A scalable synthesis of enantiomerically pure BOD ligands relies on a one-pot Michael addition-aldol reaction to produce phenylbicyclo[2.2.2]oct-5-en-2-one, a versatile chiral intermediate for the synthesis of unsymmetrical (C1-symmetric) chiral dienes. acs.orgnih.gov

SymmetryKey Starting MaterialSynthetic StrategyExample Ligands
C2-Symmetric(1R,4R)-Bicyclo[2.2.2]octane-2,5-dioneOptical resolution followed by cross-coupling(R,R)-Bn-bod, (R,R)-Ph-bod
C1-Symmetric(–)-CarvoneSynthesis of a chiral trifluoroborate precursor followed by cross-couplingAr-MSBod
C1-Symmetric2-Cyclohexenone and PhenylacetaldehydeOrganocatalytic tandem reaction to a chiral ketone intermediateUnsymmetrical bod*-type ligands

Table 3: Synthetic Approaches to C2- and C1-Symmetric this compound Ligands. nih.govnih.govacs.orgbu.edu

Diversification via Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and versatile strategy for the functionalization of the this compound scaffold. These methods allow for the introduction of a wide array of aryl, benzyl, and other organic substituents, leading to the creation of structurally diverse derivatives. Such derivatives, particularly those possessing chirality, are of significant interest as ligands in asymmetric catalysis. nih.govacs.org The functionalization typically proceeds from key intermediates, such as diketones or their corresponding triflates, which can be readily accessed and subsequently modified.

A prominent strategy involves the transformation of enantiomerically pure (1R,4R)-bicyclo[2.2.2]octa-2,5-dione. This diketone can be converted into the corresponding ditriflate, which serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. bu.edu For instance, in work pioneered by Hayashi and colleagues, the (1R,4R)-ditriflate undergoes coupling with Grignard reagents (a Kumada-type coupling) in the presence of a palladium catalyst like PdCl2(dppf). This approach has been successfully employed to synthesize C2-symmetric 2,5-disubstituted bicyclo[2.2.2]octa-2,5-dienes, such as the 2,5-dibenzyl and 2,5-diphenyl derivatives. bu.eduorganic-chemistry.org The 2,5-diphenyl diene, known as Ph-bod*, has proven to be a stable compound and a highly effective ligand in rhodium-catalyzed asymmetric reactions. bu.eduorganic-chemistry.org

Table 1: Palladium-Catalyzed Kumada-Type Cross-Coupling for the Synthesis of C2-Symmetric Bicyclo[2.2.2]octa-2,5-dienes bu.edu
Starting MaterialGrignard ReagentCatalystSolventProduct
(1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)PhCH2MgBrPdCl2(dppf)THF(1R,4R)-2,5-dibenzylthis compound ((R,R)-Bn-bod)
(1R,4R)-bicyclo[2.2.2]octa-2,5-diene-2,5-diyl bis(trifluoromethanesulfonate)PhMgBrPdCl2(dppf)THF(1R,4R)-2,5-diphenylthis compound ((R,R)-Ph-bod)

Another sophisticated approach to diversification utilizes Suzuki-Miyaura coupling. Researchers have developed stable precursors like chiral bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate derivatives. nih.govacs.org These organoboron compounds are particularly useful as they can be synthesized in several steps from inexpensive starting materials like (–)-carvone and subsequently coupled with a wide variety of inexpensive and readily available aryl halides. nih.govacs.org This methodology facilitates the construction of large libraries of diversely substituted C1-symmetric chiral dienes, which are valuable for screening in catalytic asymmetric transformations. nih.govacs.org

Table 2: Suzuki-Miyaura Cross-Coupling of a Chiral Bicyclo[2.2.2]octa-2,5-dienyltrifluoroborate nih.govacs.org
Boron ReagentCoupling Partner (Ar-X)Catalyst SystemBaseProduct Type
Chiral Bicyclo[2.2.2]octa-2,5-dienyltrifluoroborateAryl Halides (e.g., Aryl Iodides, Bromides)Palladium Catalyst (e.g., Pd(OAc)2) / Ligand (e.g., SPhos)Inorganic Base (e.g., K2CO3)Monosubstituted C1-Symmetric Chiral Dienes (Ar-MSBod)

Furthermore, the this compound framework can be prepared with functional handles specifically designed for subsequent cross-coupling reactions. For example, chiral dienes containing an alkenyl bromide have been synthesized. researchgate.net This bromide serves as a versatile coupling site for various palladium-catalyzed reactions, including Sonogashira, Heck, and Stille couplings, thereby allowing for the introduction of alkynyl, vinyl, and organostannane groups, respectively. researchgate.netwikipedia.org While the reactivity of the rigid bicyclo[2.2.2]octene system can be lower in some transformations like hydroarylation compared to more strained systems, these cross-coupling methods remain a cornerstone for creating novel and functionally complex this compound ligands. researchgate.net This broad functional group tolerance and the ability to forge new carbon-carbon bonds under mild conditions underscore the indispensability of cross-coupling chemistry in this field. nih.gov

Reactivity and Mechanistic Studies of Bicyclo 2.2.2 Octa 2,5 Diene

Electrophilic Addition Reactions

The electrophilic addition to the double bonds of bicyclo[2.2.2]octa-2,5-diene is a subject of significant mechanistic interest due to the rigid, strained structure of the molecule. The stereochemical and electronic outcomes of these reactions provide insight into the formation and stability of various cationic intermediates.

Theoretical studies on the electrophilic addition of chlorine and bromine to this compound have been conducted to determine the reaction pathways and predict product formation. The initial step involves the formation of a molecular complex between the diene and the halogen molecule (Cl₂ or Br₂). researchgate.net Computational analyses using the HF/3-21G* ab initio method have shown that the formation of both exo and endo molecular complexes is possible and that they are nearly isoenergetic. researchgate.netresearchgate.net Despite the similar energies, an endo selectivity has been observed. researchgate.net

The stability of the subsequent bridged halogenium ions is a key factor in determining the reaction's progression. In the case of chlorination, the bridged exo-chloronium cation is found to be more stable than the endo-chloronium cation. researchgate.net Conversely, for bromination, the bridged endo-bromonium cation is more stable than the exo-bromonium cation. researchgate.net This difference in stability between chlorine and bromine additions influences the stereoselectivity of the halogenation.

The electrophilic addition of halogens to this compound proceeds through various cationic intermediates. researchgate.net Following the formation of the initial bridged halogenium ion, rearrangements can occur to yield more stable cationic structures. Quantum-chemical studies have revealed that rearranged cations are the most stable among all possible cationic intermediates in these reactions. researchgate.netresearchgate.net

It is therefore plausible that ionic addition reactions proceed via these most stable rearranged cations. researchgate.netresearchgate.net This mechanistic pathway implies that the final products of the electrophilic halogenation of this compound are predicted to be rearranged addition products rather than simple 1,2-addition products. researchgate.net The propensity for rearrangement highlights the influence of the bicyclic framework on the stability and reactivity of the carbocationic intermediates formed during the reaction.

Relative Stability of Cationic Intermediates in Halogenation
HalogenIntermediate TypeRelative Stability
ChlorineBridged exo-chloroniumMore stable than endo
ChlorineBridged endo-chloroniumLess stable than exo
BromineBridged exo-bromoniumLess stable than endo
BromineBridged endo-bromoniumMore stable than exo
Chlorine/BromineRearranged CationMost stable intermediate

Cycloaddition Chemistry

This compound, with its two non-conjugated π-bonds held in a fixed geometry, exhibits unique reactivity in various cycloaddition reactions.

This compound and its derivatives can be synthesized via Diels-Alder reactions. For instance, the reaction of 1,3-cyclohexadiene (B119728) with specific dienophiles can yield the bicyclo[2.2.2]octene framework. mdpi.comacgpubs.org The strained double bonds within the this compound system make it a reactive component in cycloadditions. In some thermal reactions, this compound derivatives can undergo a retro-Diels-Alder reaction, breaking down into simpler components. acgpubs.org For example, heating a derivative formed from 3-methoxy-1-methyl-1,3-cyclohexadiene with dimethyl acetylenedicarboxylate (B1228247) results in the loss of propene and the formation of dimethyl 3-methoxyphthalate, a process known as an Alder-Rickert reaction. cdnsciencepub.com

The homo-Diels-Alder reaction, a [2+2+2] cycloaddition, provides a pathway to synthesize complex, strained heterocyclic and polycyclic molecules. This compound is known to participate in such reactions. For example, it reacts with N-phenyl-1,2,4-triazoline-3,5-dione (PhTAD) to produce the corresponding homo-Diels-Alder adduct. mdpi.com However, its reactivity is influenced by the degree of ring strain. Compared to the more strained barrelene, this compound is inert toward reaction with singlet oxygen, a reaction that proceeds via a homo-Diels-Alder pathway for barrelene. nih.gov This lack of reactivity is attributed to the greater flexibility and significantly lower strain in the this compound system. nih.gov

Transition metal catalysis enables powerful cycloaddition pathways that are not accessible under thermal conditions. This compound undergoes [4+2+2] cycloadditions with 1,3-butadienes in the presence of cobalt-based catalytic systems. acs.orgacs.org These reactions are efficient, proceeding in excellent yields to form fused carbobicyclic ring systems. researchgate.net A key feature of these cycloadditions is the requirement for a bimetallic catalytic system that includes a bisphosphine ligand, which distinguishes them mechanistically from related [2+2+2] cycloadditions. acs.orgresearchgate.net

Examples of Cobalt-Catalyzed [4+2+2] Cycloadditions
DieneDienophileCatalyst SystemYield
This compound1,3-ButadieneCobalt-basedExcellent
Norbornadiene1,3-ButadieneCobalt-basedExcellent
Benzobarrelene1,3-ButadieneCobalt-basedExcellent

Photochemical Cycloadditions

The bicyclo[2.2.2]octadiene framework can be synthesized through photochemical cycloaddition reactions. One such pathway is the intramolecular para photocycloaddition of arenes with allenes, which yields bicyclo[2.2.2]octadiene-type products. nih.gov This reaction is notable for its robustness, scalability, and the ability to produce structurally complex molecules in moderate to good yields. nih.gov The reaction's efficiency and the ratio of resulting products, such as benzoxepine (B8326511) acetals, are influenced by the substitution pattern on the aromatic ring and the nature of the tether and chromophore. nih.gov

Another example involves the intramolecular photocycloaddition between a cinnamoylamide and a benzamide (B126) moiety. This reaction proceeds efficiently to yield a bicyclo[2.2.2]octadiene derivative. d-nb.info The proposed mechanism involves the sensitization of the cinnamoylamide to its triplet excited state, followed by the reaction of the olefin with the ipso position of the aromatic ring, forming a spiro biradical intermediate. d-nb.info While para photocycloaddition that formally resembles a Diels-Alder reaction is generally uncommon, it is more frequently observed with higher aromatics and allenes. d-nb.info

Photochemical Transformations and Rearrangements

Photoisomerization Processes of this compound and its Derivatives

This compound (BOD) and its derivatives are known to undergo photoisomerization, a property that makes them candidates for molecular solar thermal (MOST) energy storage systems. diva-portal.orgchalmers.se Upon irradiation with UV light, BOD can isomerize to its strained, higher-energy valence isomer, tetracyclo[4.2.0.02,8.05,7]octane. chalmers.seacs.org This process allows for the capture and storage of solar energy, which can later be released as heat upon the thermal back-conversion of the photoisomer to the original diene. diva-portal.org

The efficiency of this photoisomerization is a key area of study. For instance, various bicyclooctadiene derivatives have been synthesized and evaluated as MOST candidates, exhibiting high energy storage densities of 143–153 kJ/mol. chalmers.se The quantum yields for these photoisomerization processes have been measured to be between 28–58%, with the half-lives of the resulting photoisomers ranging from hours to days. chalmers.se The solvent can have a pronounced effect on both the photoisomerization process and the half-life of the photoisomers. chalmers.se Direct spectroscopic evidence has been reported for the interconversion of the radical cation of this compound and its tetracyclic photoisomer. acs.org

Di-π-Methane Rearrangement in this compound Systems

The di-π-methane rearrangement is a photochemical reaction characteristic of molecules containing two π-systems separated by a saturated carbon atom, such as a 1,4-diene. wikipedia.orgyoutube.com This rearrangement leads to the formation of a vinyl- or aryl-substituted cyclopropane. scribd.com The reaction was first identified in the photolysis of barrelene, a related bicyclic system, which rearranges to semibullvalene. wikipedia.orgscribd.com

In the context of bicyclo[2.2.2]octane systems, derivatives such as bicyclo[2.2.2]octenones are excellent substrates for related photochemical rearrangements. researchgate.net Specifically, upon triplet sensitization, these compounds can undergo an oxa-di-π-methane rearrangement. researchgate.netnih.govrsc.org This reaction proceeds via a triplet pathway to afford cyclopropannulated diquinanes. researchgate.net In contrast, direct irradiation of these bicyclooctenones can lead to a 1,3-acyl migration via a singlet pathway. researchgate.net The study of compounds like 3,3-dimethylbicyclo[2.2.2]octa-5,7-dien-2-one allows for the investigation of the intramolecular competition between the di-π-methane and the oxa-di-π-methane rearrangements. acs.org For acyclic 1,4-dienes, the di-π-methane rearrangement typically proceeds through a singlet excited state. researchgate.net However, for cyclic dienes like barrelene, the ring system prevents cis-trans isomerization, which would otherwise dissipate the energy, thus allowing the triplet-sensitized di-π-methane rearrangement to occur. wikipedia.org

Molecular Photoswitching Mechanisms

The ability of this compound (BOD) to undergo reversible photoisomerization makes it a key component in the development of molecular photoswitches for solar thermal energy storage. diva-portal.orgrsc.org A molecular photoswitch can capture and store solar energy in the form of chemical energy and later release it as heat. diva-portal.org The BOD/tetracyclooctane (TCO) system is one such photoswitch pair. rsc.org

The performance of these photoswitches can be tuned by the introduction of various functional groups onto the BOD scaffold. diva-portal.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the effect of these functional groups on the energy storage capacity and the thermal activation energy required for the energy-releasing back-conversion. diva-portal.org Research has indicated a potential correlation between the storage energy and the strength of electron-withdrawing functional groups, as well as the presence of an electron-rich atom adjacent to an electron-withdrawing group. diva-portal.org A high-throughput, flow-based characterization platform has been developed to efficiently measure crucial parameters of molecular photoswitches, such as absorbance, photoconversion quantum yield, and thermal half-lives, facilitating the rapid screening and optimization of new BOD-based systems. rsc.org

Hydrogenation Studies and Associated Thermodynamics

The thermodynamics of the hydrogenation of this compound provide insight into the strain energy of the molecule. The enthalpy of hydrogenation has been experimentally determined.

The reaction for the complete hydrogenation of this compound to bicyclo[2.2.2]octane is as follows:

C₈H₁₀ + 2H₂ → C₈H₁₄

Below is a table summarizing the thermodynamic data for this reaction.

Thermodynamic QuantityValueUnitsMethodConditionsReference
Enthalpy of Reaction (ΔrH°)-235.2 ± 0.42kJ/molCalorimetry (Chyd)Liquid phase; Acetic acid solvent nist.govacs.orgnist.gov

This value reflects the energy released upon the saturation of the two double bonds within the bicyclic structure.

Other Defined Reaction Pathways (e.g., Oxidation of Specific Derivatives)

Beyond photochemical reactions and hydrogenation, derivatives of the bicyclo[2.2.2]octane skeleton can undergo other specific transformations. For example, the selective oxidative scission of bicyclo[2.2.2]octenones has been demonstrated. acs.org This reaction involves the cleavage of a C-C single bond at an α-dimethoxyketone, which can be achieved through methods like the fragmentation of ketoximes and Schmidt-type reactions. acs.org

This oxidative cleavage is chemoselective, leaving the olefinic double bond within the structure intact for potential further functionalization. acs.org The reaction transforms the bicyclic framework into highly functionalized cyclohexene (B86901) derivatives, with the cleaved carbonyls being converted into moieties such as lactones, nitriles, diesters, and lactam-lactones. acs.org This methodology expands the synthetic utility of bicyclo[2.2.2]octenones, which are often derived from masked o-benzoquinones, for application in complex organic synthesis. acs.org Additionally, "modified" Wessely oxidation of certain phenols in the presence of dienophiles, followed by intramolecular cycloaddition, can yield functionalized bicyclo[2.2.2]octenone derivatives. cdnsciencepub.com

Computational and Theoretical Investigations of Bicyclo 2.2.2 Octa 2,5 Diene

Electronic Structure Analysis

The valence electronic structure of Bicyclo[2.2.2]octa-2,5-diene and related bicyclic systems has been a subject of theoretical and experimental interest, aiming to understand the interactions between the two non-conjugated π-bonds within the rigid cage-like framework. Photoelectron spectroscopy (PES) has been a key experimental technique to probe the energy levels of the valence orbitals. Theoretical calculations are crucial for the assignment of the observed ionization bands and for providing a deeper understanding of the through-space and through-bond interactions that govern the electronic properties of these molecules.

High-resolution electron momentum spectroscopy (EMS) is another powerful technique for investigating valence electronic structure. While direct EMS studies on this compound are not extensively documented in the searched literature, studies on analogous compounds like norbornene and bicyclo[2.2.2]octa-2,5-dione demonstrate the utility of this method. acs.orgscispace.com EMS provides information not only on the binding energies of valence electrons but also on their momentum distributions, which are sensitive to the character and symmetry of the molecular orbitals. acs.org For norbornene, a combination of EMS with Hartree-Fock (HF), Density Functional Theory (DFT), and one-particle Green's function (1p-GF) calculations has provided significant insights into its electronic structure. acs.org Such a combined approach would be equally valuable for elucidating the intricate details of orbital interactions in this compound.

Quantum-Chemical Studies of Reaction Mechanisms and Intermediates

Ab initio methods have been instrumental in elucidating the mechanisms of reactions involving this compound, particularly electrophilic additions. The Hartree-Fock (HF) method, with basis sets such as 3-21G* and 3-21G**, has been successfully applied to study the electrophilic addition of chlorine and bromine to the double bonds of the molecule. These studies have focused on determining the stable configurations of the initially formed molecular complexes and the subsequent cationic intermediates.

For instance, in the electrophilic addition of chlorine and bromine, HF/3-21G* calculations have been used to investigate the geometries and stabilization energies of the molecular complexes. The results indicate that both exo and endo complexes are nearly isoenergetic, suggesting low facial selectivity in the initial attack of the halogen. However, a slight endo selectivity has been observed in some cases.

Following the formation of the molecular complex, the reaction proceeds through various cationic intermediates. The stabilities of these intermediates, including bridged halonium ions and rearranged carbocations, have been investigated using HF/3-21G* and HF/3-21G** levels of theory. These calculations have revealed that rearranged cations are often the most stable intermediates, suggesting that the ionic addition reactions likely proceed via these species, leading to rearranged products.

Green's Function Theory is a sophisticated ab initio method that can provide highly accurate ionization potentials and electron affinities. While specific applications of Green's Function Theory to the reaction mechanisms of this compound were not prominent in the searched literature, its utility in studying the valence electronic structure of similar molecules like norbornene is well-documented. acs.org By providing a benchmark for the energies of molecular orbitals, Green's Function calculations can indirectly contribute to a more accurate understanding of reaction pathways and intermediate stabilities.

Semiempirical methods, such as AM1 (Austin Model 1), MNDO (Modified Neglect of Diatomic Overlap), and PM3 (Parametrized Model number 3), offer a computationally less expensive alternative to ab initio methods for studying reaction mechanisms. These methods have been applied to investigate various aspects of the reactivity of this compound and related compounds.

For example, the AM1 method has been used to study the formation of molecular complexes between this compound and halogens. These calculations, similar to their ab initio counterparts, have been used to determine the geometric parameters and stabilization energies of the resulting complexes. The MNDO method has been employed to investigate the cationic intermediates in electrophilic addition reactions. These semiempirical calculations have also contributed to understanding the relative stabilities of different intermediates and predicting the likely course of the reaction. The PM3 method has been utilized to study the electronic structure of related molecules and their molecular complexes.

While generally less accurate than ab initio and DFT methods, semiempirical calculations can provide valuable qualitative insights and are particularly useful for initial explorations of complex potential energy surfaces.

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating reaction mechanisms in organic chemistry, offering a good balance between accuracy and computational cost. In the context of this compound, DFT has been applied to elucidate its behavior as a molecular photoswitch, a process that involves a reversible photochemical reaction. diva-portal.orgrsc.org

These studies use DFT to calculate the storage and thermal back-conversion energies of the this compound system. diva-portal.org By investigating the effects of different functional groups on these energetic parameters, DFT calculations can help in the rational design of more efficient molecular solar thermal energy storage systems. diva-portal.org For example, a DFT-based modeling framework has been developed to predict absorption spectra, thermal half-lives, and storage energies of various substituted this compound derivatives. rsc.org

Furthermore, DFT methods are well-suited for studying the structure and stability of transition states and intermediates in various reactions. For reactions involving bicyclic systems with structural similarities to this compound, DFT has been used to investigate the stability of cationic intermediates and the stereochemistry of reaction products. This demonstrates the potential of DFT to provide detailed insights into the reaction mechanisms of this compound itself.

The study of molecular complexes and cationic intermediates is central to understanding the mechanisms of electrophilic additions to this compound. As mentioned in the section on ab initio methods, the interaction of this diene with halogens like chlorine and bromine has been a key area of investigation.

Theoretical calculations have been employed to characterize the initial molecular complexes formed between the diene and the halogen molecule. These studies have determined their stable configurations, geometric parameters, and stabilization energies. The results often show that the halogen molecule can approach the double bond from either the exo or endo face, leading to two nearly isoenergetic complexes.

The subsequent heterolytic cleavage of the halogen-halogen bond leads to the formation of cationic intermediates. The nature of these intermediates has been extensively studied using quantum-chemical methods. The calculations have focused on the relative stabilities of different possible structures, including:

Bridged Halonium Ions: Where the halogen atom is bonded to both carbon atoms of the original double bond. Both exo and endo isomers are possible.

Classical Carbocations: Where the positive charge is localized on a single carbon atom.

Rearranged Cations: Resulting from skeletal rearrangements of the initial intermediates.

Computational studies have shown that the relative stability of these intermediates depends on the specific halogen and the theoretical method used. For instance, with chlorine, the bridged exo-chloronium cation is found to be more stable than the endo isomer. Conversely, for bromine, the bridged endo-bromonium cation is more stable than the exo isomer. Importantly, rearranged cations have often been identified as the most stable species among all possible cationic intermediates. This finding has significant implications for the final product distribution, as it suggests that the reaction is likely to proceed through these rearranged intermediates, leading to products with a different carbon skeleton than the starting diene.

Below is a table summarizing the relative stability findings for cationic intermediates in the electrophilic addition of halogens to this compound based on ab initio calculations.

HalogenIntermediate TypeRelative Stability
ChlorineBridged exo-chloroniumMore stable than endo isomer
ChlorineBridged endo-chloroniumLess stable than exo isomer
ChlorineRearranged CationsGenerally the most stable intermediates
BromineBridged exo-bromoniumLess stable than endo isomer
BromineBridged endo-bromoniumMore stable than exo isomer
BromineRearranged CationsGenerally the most stable intermediates

Conformational Analysis and Molecular Geometry Investigations

Computational chemistry has proven to be a powerful tool for investigating the three-dimensional structure of this compound (BOD). A variety of theoretical models and ab initio calculations have been employed to determine its optimized geometry and conformational preferences.

Studies have focused on the performance of several density functional theory (DFT) methods for predicting the geometries and thermochemical properties of the BOD photoswitch. nih.gov Methods such as B3LYP, CAM-B3LYP, PBE0, M06-2X, ωB97X-D, B2PLYP, and PBE0DH have been evaluated. nih.gov The findings indicate that the geometries predicted by all these DFT methods are in strong agreement with those obtained from higher-level coupled cluster singles and doubles (CCSD) calculations. nih.gov Furthermore, the choice of the basis set was found to have a minimal impact on the accuracy of the predicted geometries. nih.gov Ab initio calculations have also been performed at the 3-21G, 6-31G, and 6-31G** Self-Consistent Field (SCF) levels, as well as at the 6-31G RMP2 level, to further refine the understanding of the molecule's structure. cuny.edu

The molecular structure of this compound has also been investigated in the context of its interaction with other molecules. The geometric parameters and stabilization energies of molecular complexes between BOD and halogens like chlorine and bromine have been calculated using the HF/3-21G* ab initio method to determine their stable configurations. researchgate.net These computational approaches provide a detailed picture of the bond lengths, bond angles, and dihedral angles that define the molecule's rigid, cage-like structure.

Table 1: Comparison of Theoretical Methods for Geometric Prediction of this compound

Theoretical Method Level of Theory Key Findings on Geometry Reference
Density Functional Theory (DFT) B3LYP, CAM-B3LYP, PBE0, M06-2X, ωB97X-D, etc. Good agreement with CCSD calculations for molecular geometry. nih.gov
Ab initio Hartree-Fock HF/3-21G* Used to determine stable configurations and geometric parameters of BOD-halogen complexes. researchgate.net
Ab initio SCF 3-21G, 6-31G*, 6-31G** Performed to obtain optimized geometries and evaluate thermochemical contributions. cuny.edu

Energy Landscape Studies for Photoswitching and Storage

This compound is a key component in the development of Molecular Solar Thermal (MOST) energy storage systems. diva-portal.orgrsc.org These systems utilize molecular photoswitches that can capture, store, and later release solar energy in the form of heat. diva-portal.org The fundamental process for BOD involves a photoinduced [2+2] cycloaddition reaction, where it absorbs light energy and transforms into its higher-energy valence isomer, tetracyclooctane (TCO). rsc.orgresearchgate.net This stored chemical energy can then be released as heat when the TCO reverts to the BOD form. diva-portal.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in exploring the energy landscape of this photoswitching process. diva-portal.orgrsc.org These theoretical models are used to calculate key properties such as storage energies and the thermal activation energy required for the back-conversion from TCO to BOD. diva-portal.orgrsc.org For a series of newly synthesized BOD derivatives, storage energies were calculated to be in the range of 143–153 kJ mol⁻¹ (equivalent to 0.47–0.51 MJ kg⁻¹). rsc.orgresearchgate.net This represents a significant increase—up to 76% higher—than the well-studied norbornadiene/quadricyclane (NBD/QC) system. rsc.orgresearchgate.net The parent, unsubstituted BOD/TCO system is calculated to have an even higher storage energy of 1.77 MJ kg⁻¹. rsc.org

Further computational research has explored how modifying the BOD structure affects its energy storage capabilities. The introduction of various functional groups has been investigated to enhance storage capacity and control the energy release process. diva-portal.org It was found that storage energy might be related to the strength of electron-withdrawing functional groups and the placement of an electron-rich atom next to such a group. diva-portal.org Additionally, theoretical studies on aza-substituted BOD derivatives show that the position and number of nitrogen atoms in the bicyclic ring can significantly alter the thermochemical properties, with calculated storage energies ranging from 121.92 to 213.05 kJ/mol. rsc.org These combined computational and experimental efforts provide a robust framework for designing and tailoring BOD/TCO systems for specific MOST applications. rsc.org

Table 2: Calculated Energy Storage Properties of this compound Systems

System Calculated Storage Energy (kJ mol⁻¹) Calculated Storage Density (MJ kg⁻¹) Computational Method Reference
Substituted BOD Derivatives 143–153 0.47–0.51 DFT rsc.orgresearchgate.net
Unsubstituted BOD/TCO - 1.77 - rsc.org
Aza-BOD/TCO Derivatives 121.92–213.05 1.13-1.99 DLPNO-CCSD(T) rsc.org

Advanced Applications in Catalysis and Organic Synthesis

Chiral Ligands in Asymmetric Catalysis

Chiral dienes derived from the bicyclo[2.2.2]octa-2,5-diene (bod) skeleton have emerged as a significant class of ligands in transition metal-catalyzed asymmetric synthesis. rsc.org Their development has opened new avenues in the field of catalytic asymmetric reactions, offering a potent alternative to the more traditional chiral phosphorus ligands. bu.eduorganic-chemistry.org These C2-symmetric bicyclic dienes, when coordinated to a metal center like rhodium, create a rigid and well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. bu.eduorganic-chemistry.org

The synthetic pathway to access these ligands is often straightforward, starting from a key intermediate like bicyclo[2.2.2]octane-2,5-dione. nih.govresearchgate.net This allows for the preparation of various enantiomerically pure C2-symmetric dienes with different substituents at the 2 and 5 positions, such as phenyl or benzyl (B1604629) groups. nih.gov The resulting ligands, for instance, (1R,4R)-2,5-diphenylthis compound (Ph-bod*), have demonstrated exceptional performance, often showing superiority in both enantioselectivity and catalytic activity compared to established phosphorus-based ligands in certain rhodium-catalyzed reactions. bu.eduorganic-chemistry.org The stability and high efficacy of these diene ligands have made them valuable tools for the asymmetric synthesis of biologically important molecules. bu.eduorganic-chemistry.org Furthermore, the modular nature of their synthesis allows for the introduction of diverse substituents, including ferrocenyl groups, leading to ligands with enhanced stereocontrol. rsc.orgrsc.org

Rhodium complexes incorporating chiral this compound ligands have proven to be highly effective catalysts for a range of asymmetric transformations. These catalyst systems exhibit high levels of activity and enantioselectivity in key carbon-carbon bond-forming reactions.

The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones is a powerful method for creating chiral β-arylated carbonyl compounds. C2-symmetric this compound derivatives serve as excellent chiral ligands for this transformation, achieving high enantioselectivity (up to 99% ee) and catalytic activity for both cyclic and linear substrates. nih.gov

Ligands such as (S,S)-2,5-dibenzylthis compound (Bn-bod) and its phenyl-substituted analog (Ph-bod) are particularly effective. nih.govorganic-chemistry.org Research has shown that the rhodium complex coordinated with Bn-bod* displays remarkable activity, facilitating high yields with catalyst loadings as low as 0.005-0.01 mol %. organic-chemistry.org The use of arylboroxines, which can be prepared from the corresponding boronic acids, often improves reaction yields by removing impurities that may deactivate the catalyst. organic-chemistry.org

Further development has led to C1-symmetric ligands, such as (R,R)-Fc,Ph-bod, which incorporates both a ferrocenyl and a phenyl group on the diene skeleton. rsc.orgrsc.org In many cases, this non-symmetrical ligand provides even higher enantioselectivity than its C2-symmetric counterpart, Ph-bod*. rsc.orgrsc.org

Rhodium-Catalyzed Asymmetric 1,4-Addition to Enones Using this compound Ligands
LigandEnone SubstrateArylboronic AcidYield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-Ph-bod2-Cyclohexen-1-onePhenylboronic acid9999 nih.gov
(R,R)-Bn-bod2-Cyclohexen-1-onePhenylboronic acid9998 nih.gov
(S,S)-Bn-bod2-Cyclopenten-1-onePhenylboroxine>9998 organic-chemistry.org
(R,R)-Fc,Ph-bod2-Cyclohexen-1-onePhenylboronic acid99>99 rsc.org
(R,R)-Ph-bod(E)-5-Phenylpent-3-en-2-onePhenylboronic acid9897 nih.gov

The asymmetric arylation of imines to produce enantiomerically enriched diarylmethylamines is a critical reaction, as these products are prevalent in biologically active compounds. bu.eduorganic-chemistry.org The C2-symmetric diene ligand, (1R,4R)-2,5-diphenylthis compound (Ph-bod*), has been successfully utilized in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines with arylboroxines, achieving outstanding enantioselectivities of 95-99% ee. bu.edunih.govscilit.com

The reaction is tolerant of a variety of functional groups on both the imine and the arylboroxine. bu.edu For instance, the reaction of N-tosylimines derived from substituted benzaldehydes with various arylboroxines consistently yields diarylmethylamines with excellent enantiopurity. bu.edu This high level of stereocontrol makes the Rh/Ph-bod* system a premier catalyst for this class of 1,2-addition reactions. bu.eduorganic-chemistry.org While the focus has been on imines, related rhodium-diene systems have also shown high activity and enantioselectivity in 1,2-additions of phenylboronic acid to aldehydes. nih.govacs.org

Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines with Ph-bod* Ligand
Imine Substrate (Ar-CH=NTs)Arylboroxine ((Ar'-BO)3)Yield (%)Enantiomeric Excess (ee, %)Reference
Ar = 4-ClC6H4Ar' = C6H59898 bu.edu
Ar = 4-MeOC6H4Ar' = C6H59797 bu.edu
Ar = 2-NaphthylAr' = C6H59698 bu.edu
Ar = C6H5Ar' = 4-ClC6H49795 bu.edu
Ar = C6H5Ar' = 4-MeOC6H49996 bu.edu
Ar = 4-ClC6H4Ar' = 4-MeOC6H49799 bu.edu

Beyond simple addition reactions, this compound ligands have been employed in more complex cascade processes. A notable example is the rhodium-catalyzed domino arylation/cyclization reaction of unactivated dialkylalkynes. researchgate.net This transformation, utilizing a rhodium(I)/chiral-diene complex, allows for the synthesis of optically active indenols in excellent yields (up to 92%) and with extremely high enantioselectivities (up to 99% ee). researchgate.net This process demonstrates the capacity of these catalyst systems to orchestrate multiple bond-forming events in a single operation with a high degree of stereocontrol, providing efficient access to complex molecular architectures. researchgate.net

The high enantioselectivity and catalytic activity achieved with this compound ligands stem from their unique structural features, which can be rationally tuned to optimize performance.

A key design principle is the installation of bulky substituents at the 2 and 5 positions of the diene. In C2-symmetric ligands like Ph-bod*, the two phenyl groups create a well-defined chiral pocket around the metal center. bu.edu This steric environment is crucial for differentiating between the two faces of an incoming substrate, such as an imine. The high enantioselectivity is rationalized by the coordination of the substrate to the rhodium center in a way that minimizes steric repulsion with the ligand's phenyl groups, thus favoring the approach from one specific face. bu.edu

The electronic properties of the substituents also play a role. The introduction of groups with different electronic characteristics can modulate the reactivity of the metal center. The success of ligands bearing benzyl (Bn-bod), phenyl (Ph-bod), and substituted phenyl groups highlights the versatility of this approach. nih.gov

Furthermore, moving from C2-symmetric to C1-symmetric designs offers another strategy for enhancing performance. The ligand (R,R)-Fc,Ph-bod, which features a ferrocenyl group and a phenyl group, exemplifies this principle. rsc.orgrsc.org The introduction of two electronically and sterically distinct substituents can create a more nuanced chiral environment, leading to improved enantioselectivity compared to its C2-symmetric Ph-bod* counterpart in the 1,4-addition to enones. rsc.org This demonstrates that breaking the ligand's symmetry can be a powerful tool for fine-tuning its stereodifferentiating ability. The rigid bicyclic backbone ensures that the conformational flexibility of the ligand is minimized, which is essential for maintaining a consistent and effective chiral environment throughout the catalytic cycle.

Comparative Analysis with Other Chiral Ligand Classes

Chiral ligands based on the this compound (bod) skeleton have emerged as a highly effective class of ligands in asymmetric catalysis, often exhibiting superior performance when compared to other established ligand families, particularly chiral phosphines. The rigid, C2-symmetric framework of substituted bicyclo[2.2.2]octadienes provides a well-defined and sterically hindered chiral environment that can lead to exceptional levels of enantioselectivity in metal-catalyzed reactions.

Research has demonstrated that these diene ligands can offer higher catalytic activity and enantioselectivity than traditional chiral bisphosphine ligands such as BINAP and SEGPHOS in certain reactions. For instance, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, the C2-symmetric diene ligand (1R,4R)-2,5-diphenylthis compound, known as (R,R)-Ph-bod*, has been shown to be superior to ligands like (R)-BINAP and (R)-SEGPHOS, achieving up to 99% enantioselectivity for the synthesis of biologically important diarylmethylamines. organic-chemistry.org The enhanced performance is attributed to the steric effects of the phenyl groups on the diene, which guide the coordination of the substrate in a highly specific manner. organic-chemistry.org

The performance of this compound ligands can be finely tuned by modifying the substituents on the diene skeleton. A comparative study of the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone, a benchmark reaction, highlights these subtle but significant effects. The standard (R,R)-Ph-bod ligand provides the product with high enantioselectivity. However, introducing a ferrocenyl group to create (R,R)-Fc,Ph-bod results in even higher enantioselectivity under the same conditions. rsc.org This demonstrates that the electronic and steric properties of the ligand can be rationally modified to optimize catalytic outcomes.

While chiral dienes often show higher catalytic activities, a practical consideration is that their synthesis can be more complex and lengthy compared to some widely used bisphosphines, which can be a barrier to their broader adoption. researchgate.net Despite this, the exceptional results achieved with this compound-based ligands justify the synthetic effort, particularly for reactions where other ligand classes provide insufficient selectivity.

Comparative Performance of Chiral Ligands in Rh-Catalyzed Asymmetric Reactions
ReactionCatalyst/LigandYield (%)Enantiomeric Excess (% ee)Reference
Asymmetric Arylation of N-tosylaryliminesRh/(R,R)-Ph-bodHighup to 99% organic-chemistry.org
Rh/(R)-BINAPLower than Ph-bodLower than Ph-bod organic-chemistry.org
Rh/(R)-SEGPHOSLower than Ph-bodLower than Ph-bod* organic-chemistry.org
1,4-Addition of Phenylboronic Acid to 2-CyclohexenoneRh/(R,R)-Ph-bod99%95% rsc.org
Rh/(R,R)-Fc,Ph-bod99%98% rsc.org

Role as Synthetic Intermediates and Building Blocks

Utilization in Complex Organic Synthesis Pathways

The this compound framework serves as a crucial intermediate in organic synthesis, primarily as a rigid scaffold for constructing the chiral ligands discussed previously. The synthesis of these ligands often relies on the formation of the bicyclic core through key transformations like the Diels-Alder reaction. researchgate.net For example, the key intermediate racemic bicyclo[2.2.2]octane-2,5-dione can be prepared via a Diels-Alder cycloaddition, which is then resolved and elaborated into a variety of C2-symmetric diene ligands. researchgate.net

An organocatalytic one-pot Michael addition-aldol reaction provides a scalable and operationally simple route to enantiomerically pure phenylbicyclo[2.2.2]oct-5-en-2-one. acs.org This ketone is a versatile starting material for the synthesis of both symmetrical ligands, like Hayashi's Ph-bod*, and novel unsymmetrical chiral dienes. acs.org Although the this compound unit is not typically incorporated into the final structure of a complex target molecule like a natural product, its role is indispensable. It provides the three-dimensional architecture of the ligand that directs the stereochemical outcome of catalytic reactions, thereby enabling the asymmetric synthesis of complex chiral molecules.

Furthermore, modified Wessely oxidation followed by intramolecular cycloaddition reactions represents another pathway to generate functionalized bicyclo[2.2.2]octenone systems. cdnsciencepub.com These structures can serve as precursors to regioisomers or stereoisomers of compounds that are difficult to access through other means, demonstrating the utility of the bicyclic framework in strategic synthesis. cdnsciencepub.com

Precursors for Polycyclic and Cage Compounds

The strained double bonds within the this compound skeleton make it an excellent precursor for the construction of more elaborate polycyclic and cage compounds through cycloaddition reactions. The diene can participate in transition-metal-catalyzed cycloadditions to build larger, more complex ring systems. For example, cobalt-based catalytic systems can effect a [4 + 2 + 2] cycloaddition between this compound and 1,3-butadienes, yielding intricate polycyclic structures in excellent yields. researchgate.net

Research in Advanced Materials and Energy Storage Systems

Development of Molecular Solar Thermal (MOST) Energy Storage Systems Based on Bicyclo[2.2.2]octa-2,5-diene

This compound (BOD) and its derivatives are being investigated as promising candidates for Molecular Solar Thermal (MOST) energy storage systems. chalmers.sediva-portal.org These systems are designed to capture, store, and release solar energy on demand in the form of heat through a reversible photoisomerization process. researchgate.net In the case of BOD-based systems, the molecule undergoes a photoinduced [2+2] cycloaddition reaction to form its higher-energy valence isomer, tetracyclooctane (TCO). researchgate.netresearchgate.net This strained TCO molecule can store the absorbed solar energy for extended periods. The energy is then released as heat when the TCO reverts to the original BOD structure, a process that can be triggered thermally or catalytically. nih.gov

A key advantage of BOD derivatives is their high energy storage densities. chalmers.se For instance, some bicyclooctadiene derivatives have exhibited very high storage densities, ranging from 143 to 153 kJ/mol. chalmers.se This is a significant improvement compared to the corresponding norbornadiene (NBD) derivatives, a more extensively studied class of MOST candidates, which typically have storage densities in the range of 52–63 kJ/mol. chalmers.se The increased bridge length in bicyclic dienes like BOD, as compared to NBD, leads to an enhancement in the stored energy. researchgate.netrsc.org

The efficiency of a MOST system is also dependent on its ability to absorb a significant portion of the solar spectrum. researchgate.net Introducing functional groups to the BOD core structure can enhance these processes. diva-portal.org For example, N-substitution at the bridgehead position has been shown to be effective at shifting the excitation wavelength to the longer wavelength region of the spectrum, a phenomenon known as a bathochromic shift. researchgate.netrsc.org This modification can also enhance the thermal back reaction barrier without compromising the stored energy in long-bridged switches. rsc.org

The stability of the energy-storing isomer is crucial for long-term energy storage. While some TCO derivatives have been noted to have short half-lives, research is ongoing to improve their stability. researchgate.net Despite challenges such as degradation at higher temperatures via a retro-Diels-Alder reaction, which can complicate synthesis, the BOD/TCO system shows significant promise for MOST applications. researchgate.netresearchgate.net One study demonstrated that a series of BOD derivatives could undergo switching for 645 cycles without significant degradation. chalmers.se

Table 1: Comparison of Energy Storage Properties of this compound (BOD) and Norbornadiene (NBD) Derivatives

Compound Family Energy Storage Density (kJ/mol) Key Features
This compound (BOD) Derivatives 143–153 chalmers.se High energy storage density; potential for high cycle durability. chalmers.se
Norbornadiene (NBD) Derivatives 52–63 chalmers.se Well-studied system; lower energy storage density compared to BODs. chalmers.se

Structural Integration in Advanced Materials Research

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane framework makes it a valuable building block in the design of advanced materials. Its incorporation into molecular architectures can impart unique properties, leading to applications in areas such as microporous materials.

One area of interest is the use of bicyclo[2.2.2]octane dicarboxylic acids in the synthesis of metal-organic frameworks (MOFs). For example, a guest-free, porous metal-organic coordination network, [Ni(2)(BODC)(2)(TED)], has been synthesized using 4,4'-(bicyclo[2.2.2]octane-1,4-diyl)dibenzoic acid (BODC) and triethylenediamine (TED). researchgate.net This material exhibits a three-dimensional network structure with rectangular grid-like layers. researchgate.net The defined geometry and rigidity of the bicyclo[2.2.2]octane unit are crucial for creating predictable and stable porous structures.

Furthermore, the bicyclo[2.2.2]octane moiety has been incorporated into the backbone of polyesters. The properties of these polyesters have been compared to those containing other cyclic structures like 1,4-phenylene and trans-1,4-cyclohexylene rings. researchgate.net The inclusion of the bicyclo[2.2.2]octane structure has been observed to have a minimal effect on the melting point of certain polyesters when replacing a non-bicyclic ring structure. core.ac.uk This suggests that the bicyclo[2.2.2]octane unit can be used to create polymers with specific thermal properties.

Table 2: Examples of Bicyclo[2.2.2]octane-based Compounds in Advanced Materials

Compound Application Area Resulting Material/Property
4,4'-(Bicyclo[2.2.2]octane-1,4-diyl)dibenzoic acid (BODC) Metal-Organic Frameworks (MOFs) Formation of a guest-free, porous 3D network: [Ni(2)(BODC)(2)(TED)]. researchgate.net
1,4-Bis(carboethoxy)bicyclo[2.2.2]octane Polyesters Incorporation into polyester (B1180765) backbones; comparison of thermal properties with other cyclic monomers. researchgate.net
1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane Polyesters Used as a monomer for polyesters, contributing to the polymer's structural characteristics. researchgate.net

Applications in Polymer Science (Focus on Structural Incorporation)

The unique structural and reactive properties of this compound and its derivatives have led to their use in polymer science, particularly for creating polymers with specialized characteristics. The diene functionality of this molecule allows it to participate in various polymerization reactions.

One significant application is in Ring-Opening Metathesis Polymerization (ROMP). For instance, fluorinated monomers such as 2,3-bis(trifluoromethyl)this compound have been studied in ROMP. core.ac.uk The polymerization of such monomers can be controlled to produce polymers with high tacticity (stereoregularity), which influences the material's physical properties. core.ac.uk By varying the monomer-to-initiator ratio, it is possible to synthesize polymers with a wide range of molecular weights. core.ac.uk

In addition to ROMP, bicyclic dienes have been incorporated into copolymers. For example, vulcanizable olefin copolymers have been formed using Ziegler-Natta catalysts, where bicyclo[2.2.2]octa-2,5,7-triene is copolymerized with ethylene (B1197577) and α-olefins. core.ac.uk The inclusion of the bicyclic triene introduces unsaturation into the polymer backbone, which is essential for subsequent cross-linking (vulcanization) to create elastomeric materials. core.ac.uk

The rigid bicyclic structure, when incorporated into a polymer chain, can significantly affect the polymer's properties, such as its thermal stability and mechanical strength. The ability to functionalize the bicyclo[2.2.2]octadiene skeleton further expands the possibilities for creating tailored polymers for specific applications.

Table 3: this compound and Derivatives in Polymer Synthesis

Monomer Polymerization Method Resulting Polymer Type Key Feature
2,3-Bis(trifluoromethyl)this compound Ring-Opening Metathesis Polymerization (ROMP) Fluorinated poly(this compound) High tacticity and controlled molecular weight. core.ac.uk
Bicyclo[2.2.2]octa-2,5,7-triene Ziegler-Natta Catalysis (Copolymerization) Elastomeric terpolymer (with ethylene and α-olefins) Introduction of unsaturation for vulcanization. core.ac.uk

Emerging Research Directions and Future Perspectives

Exploration of Novel Reactivity Patterns of Bicyclo[2.2.2]octa-2,5-diene

The inherent strain and π-system alignment in the BOD scaffold make it a compelling substrate for discovering new chemical transformations. Current research is pushing the boundaries of its reactivity beyond classical cycloadditions.

One area of intense investigation involves transition-metal-catalyzed higher-order cycloadditions. For instance, cobalt-based catalytic systems have been shown to effectively mediate the [4+2+2] cycloaddition of this compound with 1,3-butadienes, offering a powerful method for the construction of complex polycyclic systems in excellent yields. nih.gov This contrasts with the more traditional [2+2+2] reactions, highlighting a novel reactivity pathway. nih.gov

Furthermore, the behavior of BOD under photochemical conditions is revealing new reaction pathways. Studies on the radical cations of this compound have uncovered novel photochemical reactions, expanding the synthetic toolkit available to chemists working with this scaffold. acs.org Another innovative approach involves the use of boron-doped BOD analogues. These heteroatomic systems can undergo retro-Diels–Alder reactions upon heating, generating transient, highly reactive species like boraketenimines and oxoboranes that are not accessible through conventional methods. semanticscholar.orgrsc.org This strategy opens the door to generating previously elusive, non-sterically hindered boron compounds, unlocking their unique reactivity for further chemical synthesis. semanticscholar.orgrsc.org

Development of New Scalable Synthetic Routes for Highly Functionalized Derivatives

The utility of BOD and its derivatives, particularly as chiral ligands in asymmetric catalysis, is directly dependent on the availability of efficient and scalable synthetic routes. A significant focus of current research is the development of practical methods to produce highly functionalized, enantiomerically pure BOD derivatives.

Recent advancements include the creation of unified strategies to access a diverse range of chiral BOD ligands from a common precursor, bicyclo[2.2.2]octane-2,5-dione. researchgate.netnih.gov These routes often employ enzymatic resolutions to achieve high enantiopurity. researchgate.net An operationally simple and scalable synthesis has been developed that relies on an organocatalytic one-pot Michael addition-aldol reaction, using inexpensive starting materials like 2-cyclohexenone. researchgate.net This approach avoids chromatography and distillation for several intermediates, making it more amenable to large-scale production. researchgate.net

The classic Diels-Alder reaction remains a cornerstone for constructing the BOD framework, and modern research continues to refine this approach. Strategies using chiral oxazaborolidinium catalysts for asymmetric Diels-Alder reactions are being developed to afford enantiomerically pure BOD ligands. Furthermore, tandem processes, such as an intermolecular Michael addition followed by an intramolecular aldol (B89426) process (a bridged Robinson annulation), are being explored to create functionalized bicyclo[2.2.2]oct-5-en-2-ones, which are versatile precursors to a wide array of BOD derivatives. researchgate.net

Advanced Computational Modeling for Predictive Design in this compound Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of BOD systems. Advanced modeling techniques are providing unprecedented insights into their electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) is being extensively used to investigate the properties of BOD derivatives. For example, DFT studies have been employed to explore the effects of introducing various functional groups on the photoswitching ability of BOD. diva-portal.org These computational analyses help to identify correlations between a substituent's electronic properties (e.g., electron-withdrawing strength) and the molecule's energy storage capacity and thermal energy release barrier. diva-portal.org This predictive power is crucial for the rational design of new molecules for specific applications, such as molecular solar thermal energy storage. diva-portal.org

Researchers have developed DFT-based modeling frameworks to accurately predict key properties like absorption spectra, thermal half-lives, and energy storage densities of BOD systems. rsc.org These models have shown that BOD systems can have significantly higher storage energies compared to the well-studied norbornadiene/quadricyclane system. rsc.org Computational modeling is also used to elucidate the nature of intermolecular interactions in the crystal structures of BOD derivatives, such as the strong electrostatic interactions between carbonyl groups in substituted maleic anhydrides that can be adducted to the BOD skeleton. iucr.org

Expansion of Catalytic Applications to New Reaction Classes

Chiral derivatives of this compound are highly effective ligands in transition-metal-catalyzed asymmetric synthesis. While their application in rhodium-catalyzed 1,4-additions of arylboronic acids to α,β-unsaturated ketones is well-established, yielding excellent enantioselectivities (up to 99% ee), research is continually expanding their use into new reaction classes. researchgate.netnih.govrsc.org

The success of these C2-symmetric diene ligands has prompted their application in other rhodium-catalyzed reactions, such as the asymmetric arylation of N-tosylarylimines, which produces chiral diarylmethylamines with high enantioselectivity (95-99% ee). researchgate.net Furthermore, new BOD ligand architectures are being designed and synthesized to enhance catalytic performance. For instance, a chiral diene bearing both a ferrocenyl group and a phenyl group has been shown to provide higher enantioselectivity in certain 1,4-addition reactions compared to its C2-symmetric diphenyl analogue. rsc.org

Beyond rhodium, these diene ligands are being explored with other transition metals. Iridium(I) complexes of chiral BODs have been successfully used for the kinetic resolution of secondary allylic carbonates, demonstrating the versatility of the ligand scaffold. researchgate.net The future in this area points toward applying these robust and tunable ligands to a broader range of metal-catalyzed transformations, potentially including C-H activation, metathesis, and polymerization reactions, further solidifying the importance of the BOD scaffold in catalysis.

Integration into Multidisciplinary Research Areas beyond Traditional Organic Chemistry

The unique structural and electronic properties of this compound are enabling its integration into diverse, multidisciplinary research fields, moving well beyond its traditional role in organic synthesis.

A prominent example is in the field of materials science, specifically for solar energy storage. BOD derivatives are being investigated as molecular photoswitches within molecular solar thermal (MOST) energy storage systems. diva-portal.org In these systems, the BOD molecule absorbs solar energy and undergoes a reversible isomerization to a strained, higher-energy valence isomer. This energy can then be stored and released on demand as heat, offering a potential pathway for emission-free energy technology. diva-portal.orgrsc.org Computational and experimental studies are focused on tuning the molecular structure to optimize storage density, quantum yield, and energy release kinetics. rsc.org

The rigid BOD framework is also being used as a scaffold in medicinal chemistry and for the development of novel materials. Boron-doped heterocycles derived from BOD precursors are being explored for applications in luminescent materials and chemical sensors. semanticscholar.orgrsc.org The ability to use the BOD skeleton to create biologically active molecules and as a probe in biochemical studies further underscores its expanding role at the interface of chemistry, biology, and materials science.

Q & A

Q. What are the common synthetic routes for bicyclo[2.2.2]octa-2,5-diene derivatives?

this compound derivatives are synthesized via two primary methodologies:

  • Chiral Ligand Synthesis : Starting from enantiopure precursors like (R)-carvone, a four-step process involving functionalization, diketone formation, ditriflation, and Suzuki cross-coupling yields enantiopure ligands (e.g., Scheme 3 in ) .
  • Photochemical Dearomative Cycloaddition : Visible-light energy transfer catalysis enables intermolecular [4+2] cycloaddition of naphthalenes, producing this compound scaffolds in high yields ( ) .

Q. How is this compound characterized using spectroscopic and analytical methods?

Characterization involves:

  • NMR Spectroscopy : Structural confirmation via proton and carbon NMR, particularly for distinguishing bridgehead substituents and olefinic protons.
  • GC-MS : Used in natural product analysis (e.g., propolis extracts) to identify this compound derivatives based on retention times and fragmentation patterns ( ) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in enantiopure derivatives (e.g., rhodium complexes in ) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to mitigate skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile compounds (H335) .
  • Storage : Keep away from ignition sources (P210) and in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

this compound ligands coordinate to transition metals (e.g., Rh, Pd) via their conjugated diene system, inducing chirality in catalytic intermediates. For example:

  • Rhodium-Catalyzed 1,4-Addition : Ferrocenyl-substituted derivatives enhance enantioselectivity in arylations by stabilizing metal-diene π-complexes ( ) .
  • Ligand Design : Pseudo-C2 symmetry and bulky substituents (e.g., isobutyl groups) improve steric control over transition states (Scheme 3, ) .

Q. What are the mechanistic considerations in visible-light-induced dearomative [4+2] cycloadditions using this compound scaffolds?

The reaction proceeds via:

  • Energy Transfer (EnT) : A photosensitizer (e.g., Ru(bpy)₃²⁺) transfers energy to naphthalene, forming an excited-state diene that reacts with electron-deficient dienophiles.
  • Electrochemical and Kinetic Studies : These confirm triplet-state involvement and quantify activation barriers ( ) .
  • Scalability : Demonstrated in gram-scale syntheses, enabling late-stage functionalization of bioactive molecules .

Q. How can computational methods predict the reactivity and stereochemical outcomes of this compound in transition metal complexes?

  • Density Functional Theory (DFT) : Models ligand-metal interactions to predict enantioselectivity in asymmetric catalysis (e.g., Rh-catalyzed additions) .
  • Molecular Dynamics (MD) : Simulates steric effects of substituents on transition-state geometries () .
  • Frontier Molecular Orbital (FMO) Analysis : Identifies electron-rich diene regions for electrophilic attack in cycloadditions ( ) .

Data Contradiction Analysis

  • Conflicting Yields in Ligand Synthesis : Variations in cross-coupling efficiency (e.g., Suzuki vs. Stille reactions) may arise from solvent polarity or catalyst loading ( vs. 12) .
  • Spectroscopic Discrepancies : Differences in NMR chemical shifts between free ligands and metal complexes highlight coordination-induced deshielding effects () .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed journals (e.g., J. Org. Chem., Org. Chem. Front.) over commercial databases .
  • Data Presentation : Use SI units, reaction mechanisms, and annotated spectra to ensure reproducibility () .

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